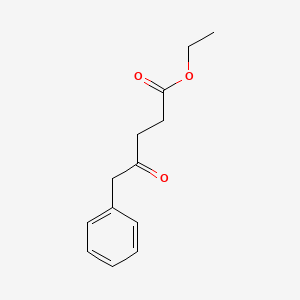

Ethyl 4-oxo-5-phenylpentanoate

CAS No.: 20416-11-9

Cat. No.: VC1975937

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20416-11-9 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | ethyl 4-oxo-5-phenylpentanoate |

| Standard InChI | InChI=1S/C13H16O3/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |

| Standard InChI Key | ORGPSJHOOQCAES-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC(=O)CC1=CC=CC=C1 |

| Canonical SMILES | CCOC(=O)CCC(=O)CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structure

Ethyl 4-oxo-5-phenylpentanoate (CAS No. 20416-11-9) is an organic compound with molecular formula C₁₃H₁₆O₃ and molecular weight 220.26 g/mol . The compound features three key functional groups: an ethyl ester group, a ketone group at the 4-position, and a phenyl group attached to the 5-position. This distinctive arrangement of functional groups contributes to its chemical reactivity and applications in synthetic chemistry.

The compound is characterized by several chemical identifiers, including its IUPAC name (ethyl 4-oxo-5-phenylpentanoate) and various structural representations such as InChI and SMILES notations . It is also known by alternative names including 4-Oxo-5-phenylpentanoic acid ethyl ester, Levulinic acid, 5-phenyl-, ethyl ester, and Ethyl4-oxo-5-phenylpentanoate .

Structural Characteristics

The structure of ethyl 4-oxo-5-phenylpentanoate consists of a linear pentanoate backbone with an ethyl ester group at one end, a ketone functional group at the 4-position, and a phenyl group attached to the terminal 5-position. This arrangement creates a molecule with distinct reactivity patterns:

-

The ethyl ester group (COOEt) provides sites for nucleophilic attack

-

The ketone group (C=O) can undergo reduction, nucleophilic addition, and condensation reactions

-

The phenyl group contributes to the compound's hydrophobicity and can participate in aromatic substitution reactions

-

The methylene groups between these functional moieties offer sites for further functionalization

This unique combination of functional groups makes ethyl 4-oxo-5-phenylpentanoate particularly valuable in organic synthesis as it allows for selective reactions at different positions of the molecule.

Physical and Chemical Properties

Ethyl 4-oxo-5-phenylpentanoate exists as a liquid at room temperature with specific physical characteristics that influence its handling, storage, and application in research settings . Understanding these properties is essential for researchers working with this compound.

Physical Properties

The compound exhibits the following physical properties:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Physical State | Liquid | Room temperature | |

| Boiling Point | 121-122°C | 0.3 Torr pressure | |

| Density | 1.072±0.06 g/cm³ | Predicted value | |

| Molecular Weight | 220.26 g/mol | - |

The relatively high boiling point indicates significant intermolecular forces, likely due to the presence of polar functional groups (ketone and ester) that can participate in dipole-dipole interactions. The density value suggests that the compound is slightly denser than water, which has implications for extraction procedures during synthesis and purification.

Chemical Reactivity

The chemical behavior of ethyl 4-oxo-5-phenylpentanoate is predominantly determined by its functional groups. The compound can participate in various chemical transformations:

-

Ester Reactivity: The ethyl ester group can undergo hydrolysis to form 4-oxo-5-phenylpentanoic acid, transesterification with other alcohols, or reduction to form primary alcohols.

-

Ketone Reactivity: The ketone functionality at the 4-position is susceptible to nucleophilic addition reactions, reduction to secondary alcohols, and can participate in condensation reactions with suitable nucleophiles.

-

Alpha Carbon Reactivity: The alpha carbon (adjacent to the ketone) possesses relatively acidic hydrogen atoms that can be deprotonated to form enolates, enabling aldol and Claisen condensation reactions.

-

Phenyl Group: The aromatic ring can undergo typical electrophilic aromatic substitution reactions under appropriate conditions.

This diverse reactivity profile makes ethyl 4-oxo-5-phenylpentanoate valuable as a versatile starting material for diverse synthetic applications.

Applications in Research and Industry

Ethyl 4-oxo-5-phenylpentanoate has gained significance in various scientific fields, particularly in pharmaceutical research and organic synthesis. Its functional group diversity makes it a valuable building block for more complex molecules.

Pharmaceutical Applications

In pharmaceutical research, ethyl 4-oxo-5-phenylpentanoate serves as an important intermediate for synthesizing drugs with potential therapeutic properties. Key applications include:

-

Antitumor Agent Development: The compound can serve as a building block for synthesizing compounds with potential antitumor properties. The ketone functionality, in particular, provides a reactive site for introducing structural modifications that may enhance biological activity.

-

Antimicrobial Compound Synthesis: Research indicates potential applications in the development of antimicrobial agents. The structural features of ethyl 4-oxo-5-phenylpentanoate allow for modifications that can lead to compounds with antimicrobial properties.

-

Drug Delivery Systems: The ester group provides opportunities for developing prodrugs or drug delivery systems through controlled hydrolysis mechanisms.

The versatility of this compound in pharmaceutical applications stems from its multifunctional nature, allowing for selective modifications to create diverse bioactive molecules.

Comparative Analysis with Related Compounds

Understanding the structural relationships between ethyl 4-oxo-5-phenylpentanoate and similar compounds provides valuable insights into its unique properties and reactivity patterns.

Structural Analogs

Several compounds share structural similarities with ethyl 4-oxo-5-phenylpentanoate but differ in key aspects:

| Compound | CAS Number | Key Structural Difference | Implications for Reactivity |

|---|---|---|---|

| 4-Oxo-5-phenylpentanoic acid | 3183-15-1 | Carboxylic acid instead of ethyl ester | Higher acidity, different solubility profile |

| Ethyl 3-oxo-5-phenylpentanoate | 17071-29-3 | Ketone at 3-position instead of 4-position | Different spatial arrangement affects reactivity patterns |

| Ethyl 4-oxo-2-phenylpentanoate | 6303-83-9 | Phenyl group at 2-position instead of 5-position | Altered electronic effects and steric hindrance |

These structural variations result in different physical properties, reactivity patterns, and potential applications in organic synthesis and pharmaceutical research.

Structure-Activity Relationships

The positioning of functional groups in ethyl 4-oxo-5-phenylpentanoate has significant implications for its chemical behavior and potential biological activities:

-

The distance between the ketone and ester groups influences the formation of cyclic products via intramolecular reactions.

-

The phenyl group's position at the terminal carbon provides different electronic effects compared to its positional isomers.

-

The 1,3-relationship between the ketone and the phenyl group creates opportunities for specific synthetic transformations.

These structure-activity relationships guide researchers in selecting the appropriate structural analog for specific synthetic or biological applications.

These pricing details indicate that the compound is moderately expensive, typical of specialized research chemicals rather than bulk industrial chemicals. The cost reflects the synthetic complexity and specialized applications of the compound.

Future Research Directions

While ethyl 4-oxo-5-phenylpentanoate has established applications in pharmaceutical synthesis and organic chemistry, several promising research directions could further expand its utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume